Halobetasol propionate-d5
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Overview
Description
Halobetasol propionate-d5 is a synthetic corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of halobetasol propionate, where five hydrogen atoms are replaced with deuterium. This modification can be useful in pharmacokinetic studies to trace the compound’s metabolism and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of halobetasol propionate-d5 involves multiple steps, starting from a suitable steroidal precursor. The key steps include halogenation, fluorination, and esterification. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, diethylaminosulfur trifluoride for fluorination, and propionic anhydride for esterification. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Halobetasol propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Halobetasol propionate-d5 is used in various scientific research applications, including:
Chemistry: It is used in studies involving the synthesis and reactivity of corticosteroids.
Biology: The compound is used to investigate the biological effects of corticosteroids on cellular processes.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids in the body.
Industry: The compound is used in the development of topical formulations for treating inflammatory skin conditions.
Mechanism of Action
Halobetasol propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the release of inflammatory mediators such as kinins, histamine, and prostaglandins by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). This results in reduced inflammation, itching, and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Uniqueness
Halobetasol propionate-d5 is unique due to the presence of deuterium atoms, which can provide insights into the compound’s pharmacokinetics. Compared to other corticosteroids, it has a higher potency and longer duration of action, making it effective for treating severe inflammatory skin conditions.
Properties
Molecular Formula |
C25H31ClF2O5 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI Key |
BDSYKGHYMJNPAB-GMJYJCAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
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